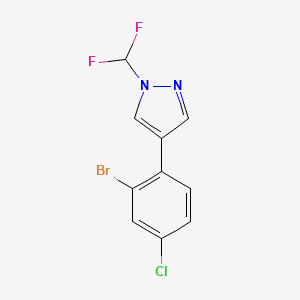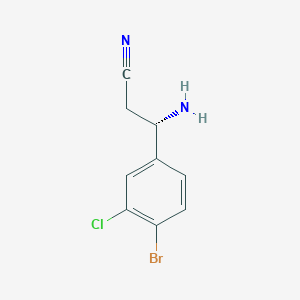
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring with bromine and chlorine atoms. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.
Chiral Resolution: The racemic mixture of the aminonitrile is then resolved using chiral chromatography or enzymatic methods to obtain the (3S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and cost-effective reagents.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Primary amines.
Substitution: Phenyl derivatives with different substituents.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitrile groups allows it to form hydrogen bonds and interact with active sites of proteins.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile: The enantiomer of the compound with potentially different biological activities.
3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile: The racemic mixture of the compound.
3-Amino-3-(4-chlorophenyl)propanenitrile: A similar compound without the bromine atom.
Uniqueness
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is unique due to its specific stereochemistry and the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its reactivity and biological activity.
特性
分子式 |
C9H8BrClN2 |
|---|---|
分子量 |
259.53 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-bromo-3-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChIキー |
LLZLHQCNLYKNPA-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)Cl)Br |
正規SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





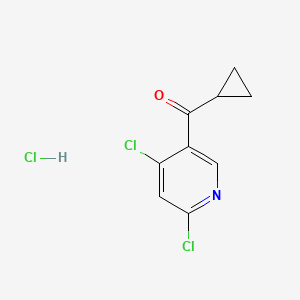
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)

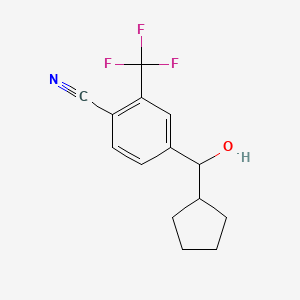
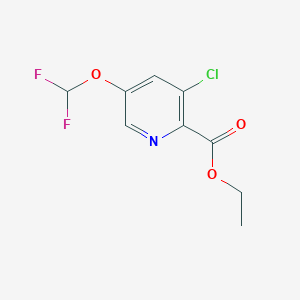
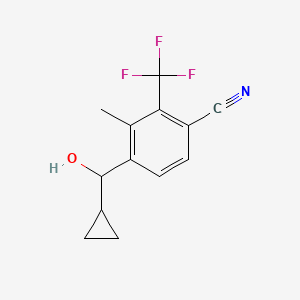
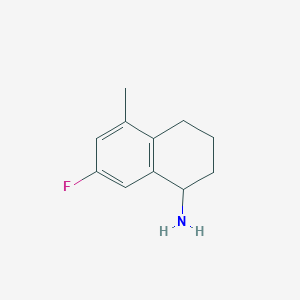
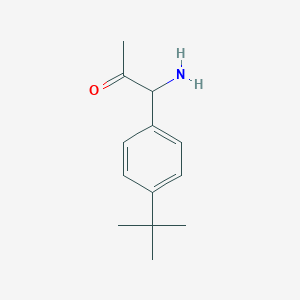
![(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237027.png)

